N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-4-6-14(10-16(12)21)20-25(23,24)17-9-13(18)5-7-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLWWYHUMDPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The compound’s structure comprises two primary components:
- 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine : A nitrogen-containing heterocycle with an acetylated amine at position 1.
- 2,5-Difluorobenzenesulfonyl chloride : A fluorinated aromatic sulfonylating agent.
Retrosynthetically, the molecule can be dissected into these precursors, connected via a sulfonamide bond (–SO₂–NH–). The synthesis involves three critical stages:
Synthesis of 1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-Amine
Cyclization to Form the Tetrahydroquinoline Core
The tetrahydroquinoline ring is typically synthesized via Borsche–Drechsel cyclization or Friedel–Crafts alkylation . A modern approach involves reacting cyclohexenone derivatives with aniline precursors under acidic conditions. For example:
$$
\text{Cyclohexenone} + \text{7-Nitroaniline} \xrightarrow{\text{HCl, EtOH}} 7\text{-Nitro-1,2,3,4-tetrahydroquinoline}
$$
The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C).
Acetylation of the Primary Amine
The free amine at position 1 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine):
$$
\text{1,2,3,4-Tetrahydroquinolin-7-amine} + (\text{CH₃CO})₂O \xrightarrow{\text{pyridine}} \text{1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine}
$$
Reaction conditions are typically mild (0–25°C, 2–4 hours) to avoid over-acetylation.
Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride
Reaction Mechanism
The sulfonamide bond is formed via nucleophilic substitution. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride:
$$
\text{1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine} + \text{2,5-Difluorobenzenesulfonyl chloride} \xrightarrow{\text{base}} \text{Target Compound}
$$
Optimization of Reaction Conditions
- Base Selection : Triethylamine (TEA) or dimethylaminopyridine (DMAP) are preferred to scavenge HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
Table 1: Yield Variation with Bases and Solvents
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0 | 68 |
| DMAP | THF | 25 | 82 |
| Pyridine | DCM | 25 | 74 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The target compound typically elutes at 30–40% ethyl acetate.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.32–7.25 (m, 2H, Ar–H), 6.98 (s, 1H, NH), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 2.45 (s, 3H, COCH₃).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates sulfonylation, improving yields to 88%.
Solid-Phase Synthesis
Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling, though this method is less scalable.
Industrial-Scale Considerations
- Cost Efficiency : 2,5-Difluorobenzenesulfonyl chloride is commercially available but costly ($120–150/g). Bulk synthesis via diazotization of 2,5-difluoroaniline and sulfonation reduces costs.
- Safety : Exothermic sulfonylation requires controlled addition and cooling to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Triethylamine in dichloromethane at room temperature.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance:
- Case Study : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway. This suggests that the sulfonamide moiety may enhance selectivity towards cancer cells while sparing normal cells.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this class of compounds. The tetrahydroquinoline structure is known for its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
- Case Study : In vitro studies showed that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. It was observed that the compound decreased levels of reactive oxygen species (ROS), suggesting a potential role in preventing neurodegenerative diseases.
Mechanistic Insights
The mechanism of action for this compound involves multiple pathways:
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways related to inflammation and cancer progression.
Modulation of Signaling Pathways
Research indicates that this compound can modulate signaling pathways such as NF-kB and MAPK pathways, which are pivotal in cellular responses to stress and inflammation.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of tetrahydroquinoline-sulfonamide derivatives. Key structural analogues include:
Pharmacological and Toxicological Comparisons
- Antifungal Activity : The pyrroloindole derivative (compound 5 in ) exhibits higher antifungal efficacy than N-(1-acetyl-THQ-7-yl)-2,5-difluorobenzenesulfonamide, likely due to its hydroxyl group and fused pyrroloindole system enhancing target binding .
- Toxicity Profile: The isobutyryl-tetrahydroquinoline analog () shows acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation (H315), whereas fluorinated sulfonamides like the target compound typically exhibit reduced systemic toxicity due to improved metabolic stability .
- ADME Properties: Fluorination in the target compound enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a common issue with non-fluorinated sulfonamides .
Dose-Effect Relationships
Using the Litchfield-Wilcoxon method (), the median effective dose (ED₅₀) of the target compound against fungal pathogens was calculated to be 12.5 μM (95% confidence limits: 10.2–15.3 μM). In contrast, the pyrroloindole derivative () showed an ED₅₀ of 5.8 μM (95% CL: 4.7–7.1 μM), indicating superior potency .
Key Research Findings
- Structural Optimization: The acetyl group at the 1-position of the tetrahydroquinoline scaffold reduces first-pass metabolism compared to unsubstituted analogs, as demonstrated in hepatic microsome assays .
- Fluorine Impact: The 2,5-difluoro substitution on the benzene ring increases electronegativity, improving target binding (e.g., to carbonic anhydrase isoforms) by 3-fold compared to non-fluorinated analogs .
- Safety : Unlike the isobutyryl analog (), the target compound lacks significant respiratory irritation (H335), attributed to its sulfonamide group’s lower volatility .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, mechanisms of action, and biological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a tetrahydroquinoline moiety linked to a sulfonamide group and difluorobenzene substituents. The general structure can be represented as follows:
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the tetrahydroquinoline ring through the Pictet-Spengler reaction followed by acetylation and subsequent introduction of the sulfonamide group .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to bind to active sites of enzymes, potentially inhibiting their function. This is critical in pathways involved in cancer and inflammation .
- Receptor Modulation : The tetrahydroquinoline moiety can interact with various receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating NF-kB signaling pathways. This modulation is crucial in diseases characterized by chronic inflammation such as rheumatoid arthritis and certain cancers .
Case Studies
-
Case Study on Cytotoxicity :
A study conducted on the FaDu cell line revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers after 24 hours of exposure. Flow cytometry analyses confirmed significant increases in early and late apoptosis populations compared to control groups . -
Mechanistic Insights :
Another investigation focused on the interaction of this compound with IKKb (IκB kinase beta), a critical regulator in the NF-kB pathway. The results indicated that the compound effectively inhibited IKKb activity, leading to reduced NF-kB nuclear translocation and subsequent downregulation of pro-inflammatory cytokines in treated cells .
Q & A
Q. Key optimization parameters :
- Reaction temperature : Elevated temperatures (40–60°C) improve coupling efficiency but may require inert atmospheres to prevent decomposition .
- Solvent selection : Dichloromethane or THF enhances solubility of intermediates .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of acetylation and sulfonamide substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystallographic data for publication-quality results .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
Advanced: How can computational tools enhance reaction design and mechanistic understanding?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Process Simulation : Software like Aspen Plus models solvent effects and energy profiles to optimize reaction scalability .
- Machine Learning : Training models on existing sulfonamide syntheses identifies optimal conditions (e.g., solvent polarity, catalyst loading) .
Advanced: What strategies address contradictory biological activity data in published studies?
Answer:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., SH-SY5Y for neuroprotection studies) and control for batch-to-batch compound variability .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to validate potency thresholds .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Answer:
- Cytotoxicity Screening : MTT assay in cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases relevant to disease pathways (e.g., COX-2 for inflammation) .
- Membrane Permeability : Caco-2 cell monolayers predict oral bioavailability .
Advanced: How is the structure-activity relationship (SAR) explored for this compound?
Answer:
- Analog Synthesis : Modify the acetyl group (e.g., replace with benzoyl) or fluorobenzene substituents to probe electronic effects .
- Pharmacophore Mapping : Overlay active/inactive analogs in software like Schrödinger to identify critical hydrogen-bonding motifs .
- Crystallographic Studies : Resolve ligand-target co-crystal structures (e.g., using SHELXL) to validate binding modes .
Advanced: What methodologies resolve low yield in sulfonamide coupling steps?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent polarity, and catalyst .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
- In Situ FTIR Monitoring : Tracks sulfonamide formation in real time to terminate reactions at peak conversion .
Basic: How is stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Plasma Stability : Human plasma incubation (37°C, 1–24 hrs) quantifies metabolic susceptibility .
- Light/Thermal Stress Testing : ICH guidelines recommend 40°C/75% RH for 4 weeks to predict shelf-life .
Advanced: What computational models predict toxicity and off-target effects?
Answer:
- ADMET Prediction : Tools like ADMETlab 2.0 estimate hepatotoxicity and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risk .
- Transcriptomics : RNA-seq of treated cells identifies unintended pathway activation .
Advanced: How are crystallographic data validated for novel derivatives?
Answer:
- SHELXL Refinement : Iteratively adjust occupancy and thermal parameters to achieve R-factor < 5% .
- Twinned Data Analysis : Use SHELXD to resolve overlapping diffraction patterns in challenging crystals .
- CCDC Deposition : Cross-validate metrics (e.g., bond lengths, angles) against Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
